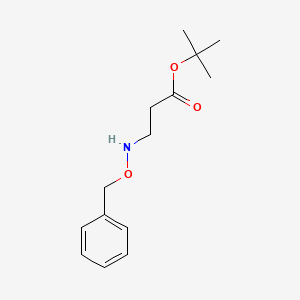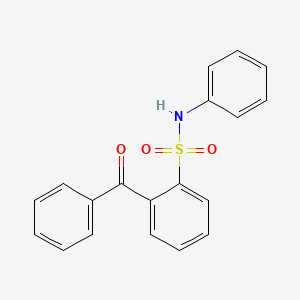
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. This compound is particularly interesting due to its unique structure, which includes a tert-butoxybenzyl group, making it useful in various synthetic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling of amino acids, making the process more efficient and scalable. The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial settings, where the compound is synthesized on a resin and then cleaved off after the synthesis is complete .
化学反応の分析
Types of Reactions
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc group, typically using piperidine in DMF.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine in DMF is commonly used for Fmoc deprotection.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, while substitution reactions can yield a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is used in the synthesis of peptides and other complex molecules.
Biology
In biological research, this compound is used to study protein interactions and functions. The Fmoc group provides a stable protecting group that can be easily removed under mild conditions, making it ideal for use in peptide synthesis and modification .
Medicine
In medicine, peptides synthesized using this compound can be used in drug development and therapeutic applications. The compound’s ability to introduce specific functional groups into peptides can enhance their stability, bioavailability, and efficacy .
Industry
In industrial applications, this compound is used in the large-scale synthesis of peptides and other complex molecules. Its use in automated peptide synthesizers and SPPS techniques makes it an essential component in the production of various pharmaceuticals and biotechnological products .
作用機序
The mechanism of action of Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid involves the protection of the amino group with the Fmoc group, which prevents unwanted reactions during peptide synthesis. The tert-butoxybenzyl group provides additional stability and can be selectively removed under specific conditions. The compound interacts with various molecular targets and pathways, depending on the specific application and the peptides being synthesized .
類似化合物との比較
Similar Compounds
Fmoc-(s)-2-amino-3-tert-butoxy-2-methyl-propionic acid: Similar in structure but with a different side chain.
Fmoc-(s)-3-(4-(tert-butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Another Fmoc-protected amino acid with a tert-butoxy group.
Uniqueness
Fmoc-(s)-3-amino-2-(4-(tert-butoxy)benzyl)propanoic acid is unique due to its specific tert-butoxybenzyl group, which provides additional stability and functionality compared to other similar compounds.
特性
分子式 |
C29H31NO5 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC名 |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 |
InChIキー |
UAMCAYWPMQSLKY-FQEVSTJZSA-N |
異性体SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)


![Tert-butyl 4-(5-aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13984514.png)

![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)




